2-bromo-9-hexyl-9H-carbazole

Carbazole synthesis N-alkylation Process efficiency

2-Bromo-9-hexyl-9H-carbazole (CAS 864550-95-8, molecular formula C₁₈H₂₀BrN, MW 330.27 g/mol) is a monobrominated N-alkylcarbazole derivative that serves as a critical asymmetric intermediate for constructing donor-acceptor conjugated polymers, hole-transport materials, and organic electronic devices including OLEDs, OPVs, and perovskite solar cells. The compound features a single bromine atom at the 2-position of the carbazole core and a hexyl chain at the 9-position, conferring both a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) and enhanced organic solvent solubility for solution processing.

Molecular Formula C18H20BrN
Molecular Weight 330.3 g/mol
CAS No. 864550-95-8
Cat. No. B1380932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-9-hexyl-9H-carbazole
CAS864550-95-8
Molecular FormulaC18H20BrN
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
InChIInChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-11-10-14(19)13-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3
InChIKeyYGTIVQCXTOGVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9-hexyl-9H-carbazole (CAS 864550-95-8): A Strategic Monobrominated Carbazole Building Block for Organic Electronics Procurement


2-Bromo-9-hexyl-9H-carbazole (CAS 864550-95-8, molecular formula C₁₈H₂₀BrN, MW 330.27 g/mol) is a monobrominated N-alkylcarbazole derivative that serves as a critical asymmetric intermediate for constructing donor-acceptor conjugated polymers, hole-transport materials, and organic electronic devices including OLEDs, OPVs, and perovskite solar cells . The compound features a single bromine atom at the 2-position of the carbazole core and a hexyl chain at the 9-position, conferring both a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) and enhanced organic solvent solubility for solution processing . Commercial availability from major suppliers (TCI, Aladdin, Fisher Scientific) at ≥98.0% (GC) purity as a white to light yellow crystalline solid (mp 40.0–44.0 °C) makes this compound a readily accessible entry point for 2,7-linked polycarbazole synthesis .

Why 2-Bromo-9-hexyl-9H-carbazole Cannot Be Interchanged with Other Bromocarbazole Analogs in Precision Organic Electronics


Carbazole bromination pattern and N-alkyl chain length are not interchangeable parameters—they fundamentally dictate the regiochemistry, electronic structure, and device performance of downstream materials . The 2-position bromine enables 2,7-linked polycarbazole architectures that exhibit extended π-conjugation along the rigid poly-para-phenylene backbone, yielding higher fluorescence quantum yields and superior charge transport compared to 3,6-linked congeners . Substituting a shorter alkyl chain (e.g., ethyl or methyl) compromises organic solvent solubility and film-forming quality during solution processing, while the dibrominated analog (2,7-dibromo-9-hexyl-9H-carbazole) produces symmetric building blocks that lack the molecular dipole enhancement achieved through asymmetric monobromination . The quantitative evidence below demonstrates that each structural feature—the single bromine at the 2-position, the hexyl chain length, and the resulting asymmetric architecture—contributes measurably to synthetic efficiency, material properties, and ultimate device performance.

Quantitative Differentiation Evidence for 2-Bromo-9-hexyl-9H-carbazole: Head-to-Head and Cross-Study Comparative Data


Synthetic Yield Advantage: 94% Single-Step N-Alkylation vs. 37% Three-Step Route for the 2,7-Dibromo Analog

2-Bromo-9-hexyl-9H-carbazole is obtained in a single-stage N-alkylation of 2-bromo-9H-carbazole with 1-bromohexane, achieving a 94% isolated yield under mild phase-transfer conditions . In contrast, the widely used dibrominated comparator 2,7-dibromo-9-hexylcarbazole requires a three-step synthetic sequence with an overall yield of only 37% . This 2.5× yield advantage reduces raw material costs, shortens production time, and minimizes purification burden during scale-up.

Carbazole synthesis N-alkylation Process efficiency Monobrominated intermediate

Asymmetric Monobromination Enhances Molecular Dipole and Device Efficiency Relative to Symmetric Dibromination in Carbazole-Based Hole-Selective Contacts

A systematic study decoupling halogenation symmetry from linker length in benzo[c]carbazole-phosphonate SAMs demonstrated that asymmetric monobromination is the dominant factor in enhancing molecular dipole and optimizing energy-level alignment, outperforming symmetric dibromination . The asymmetric monobrominated SAM (1Br2PADCB) achieved a champion PCE of 26.24% with FF of 86.36% in inverted perovskite solar cells and retained >80% initial efficiency after 800 h MPPT . This finding provides class-level validation that the monobrominated architecture—as embodied by 2-bromo-9-hexyl-9H-carbazole—generates a substantial lateral dipole that drives optimized antiparallel packing at buried interfaces, a structural advantage absent in symmetric dibrominated carbazole building blocks.

Perovskite solar cells Self-assembled monolayers Molecular dipole Asymmetric halogenation

2,7-Linked Polycarbazole Architecture Provides Higher Fluorescence Quantum Yield vs. 3,6-Linked Congeners

A direct comparative study of 2,7-linked vs. 3,6-linked polycarbazoles bearing identical triarylborane acceptor substituents revealed that 2,7-linked polymers exhibit extended conjugation along the rigid poly-para-phenylene backbone and higher fluorescence quantum yields, while 3,6-linked polymers are governed by a localized charge-transfer state with inferior optical properties . Since 2-bromo-9-hexyl-9H-carbazole is the key monomer precursor for 2,7-linked polycarbazole synthesis via Suzuki or Yamamoto polycondensation, procurement of this specific regioisomer is essential for accessing the higher-performance 2,7-polycarbazole architecture . Furthermore, OLED devices fabricated from 2,7-disubstituted carbazole derivatives demonstrate better electroluminescent performance compared to devices using 3,6-disubstituted congeners, with ambipolar conductive behavior and hole/electron mobilities up to 10⁻⁴ cm² V⁻¹ s⁻¹ .

Polycarbazole Fluorescence quantum yield 2,7-linkage OLED host materials

Hexyl Chain at N-9 Enhances Molar Extinction Coefficient and Suppresses Charge Recombination in DSSC Sensitizers

In a systematic study of carbazole-based D-D-π-A organic sensitizers, incorporation of long alkyl (hexyl) chains onto the carbazole donor unit increased molar extinction coefficients and suppressed charge recombination with the electrolyte, leading to enhanced short-circuit current (Jsc) and open-circuit voltage (Voc) . The hexyl chain provides a dual benefit: improved organic solvent solubility for solution processing and effective spatial separation of charges that extends electron lifetime . This stands in contrast to non-alkylated or short-chain (methyl/ethyl) carbazole analogs, which suffer from poorer solubility and increased dye aggregation on TiO₂ surfaces, resulting in self-quenching and reduced photovoltaic performance .

Dye-sensitized solar cells Alkyl chain engineering Charge recombination suppression Organic sensitizers

Physical Form and Commercial Purity: Well-Characterized Crystalline Solid with ≥98.0% (GC) Purity Facilitates Reproducible Polymerization

2-Bromo-9-hexyl-9H-carbazole is commercially supplied by TCI as a white to light yellow crystalline powder with purity ≥98.0% (GC) and a well-defined melting point of 40.0–44.0 °C . This physical form is critical for stoichiometry-controlled step-growth polycondensation reactions (Suzuki, Yamamoto), where monomer purity directly governs polymer molecular weight and batch-to-batch reproducibility . The crystalline solid form at ambient temperature (mp 40–44 °C) provides convenient handling and precise weighing compared to liquid or waxy N-alkylcarbazole analogs with longer or branched alkyl chains. The 3-bromo positional isomer (3-bromo-9-hexyl-9H-carbazole, CAS 156972-74-6) is also commercially available at >99.0% (GC) purity, but as established above, this regioisomer leads to the inferior 3,6-linked polycarbazole architecture .

Monomer purity Step-growth polymerization Quality control Reproducibility

Regiospecific Bromination at the 2-Position Enables Efficient Suzuki-Miyaura Cross-Coupling for Extended π-Conjugated Systems

N-Hexylcarbazol-2-yl-boronic acid, derived from 2-bromo-9-hexyl-9H-carbazole via lithiation/borylation, undergoes efficient palladium-catalyzed Suzuki-Miyaura cross-coupling on a ca. 7 g scale to yield fluorene- and pyridine-coupled products, which serve as cyclometalating ligands for phosphorescent iridium(III) complexes . The same study reports parallel synthesis of the 3-yl-boronic acid isomer from a different starting material (carbazole via 3-bromocarbazole), confirming that both regioisomeric boronic acids are synthetically accessible, but the 2-isomer provides access to the 2,7-conjugated architecture that is preferred for extended π-delocalization in emissive materials . The X-ray crystal structure of the resulting tris-cyclometalated Ir(III) complex confirms the structural integrity of materials built from the 2-substituted carbazole scaffold .

Suzuki coupling Boronic acid synthesis Cross-coupling efficiency Iridium complexes

Procurement-Relevant Application Scenarios for 2-Bromo-9-hexyl-9H-carbazole in Organic Electronics R&D and Pilot Production


Synthesis of 2,7-Linked Donor-Acceptor Conjugated Polymers for High-Efficiency Organic Photovoltaics (OPV)

2-Bromo-9-hexyl-9H-carbazole serves as the critical monobrominated monomer for Suzuki or Stille polycondensation to produce 2,7-linked carbazole-based D-A polymers. As demonstrated by the 94% single-step synthesis yield (vs. 37% for the dibromo analog) , this monobrominated building block enables cost-efficient polymer production. The resulting 2,7-polycarbazole backbone exhibits extended π-conjugation, higher fluorescence quantum yield, and superior charge transport relative to 3,6-linked alternatives , making it the preferred architecture for OPV donor materials and OLED host polymers.

Development of Asymmetric Hole-Transport Materials (HTMs) for Perovskite Solar Cells

Recent high-impact findings demonstrate that asymmetric monobromination in carbazole-based self-assembled monolayers (SAMs) enhances molecular dipole and optimizes energy-level alignment, achieving champion PCE of 26.24% in inverted perovskite solar cells . 2-Bromo-9-hexyl-9H-carbazole, as a monobrominated carbazole synthon, provides the requisite asymmetric architecture for synthesizing such high-performance hole-selective contacts, whereas symmetric dibrominated carbazole precursors cannot replicate this dipole-enhancement effect .

Synthesis of Carbazole-Based Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

The hexyl chain at N-9, as present in 2-bromo-9-hexyl-9H-carbazole, is not merely a solubilizing group—it actively enhances molar extinction coefficients and suppresses detrimental charge recombination at the dye/TiO₂ interface in DSSC devices . Building-block procurement decisions should therefore prioritize the hexyl-substituted derivative over shorter-chain (methyl, ethyl) or non-alkylated 2-bromocarbazole analogs to maximize sensitizer performance and solution processability.

Phosphorescent Iridium(III) Complexes for OLED Emitters

The demonstrated conversion of 2-bromo-9-hexyl-9H-carbazole to N-hexylcarbazol-2-yl-boronic acid on a 7 g scale, followed by efficient Suzuki-Miyaura cross-coupling to produce cyclometalating ligands for tris-cyclometalated Ir(III) phosphorescent complexes, validates this compound as a precursor for solution-processable OLED emitters . The X-ray crystallographically characterized Ir(III) complex confirms structural integrity of materials derived from the 2-substituted carbazole scaffold.

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